molecular formula C16H17ClN2O4 B2738766 N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide CAS No. 1795190-68-9

N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide

Cat. No.: B2738766
CAS No.: 1795190-68-9
M. Wt: 336.77
InChI Key: CNYVOVPNTVSPHJ-UHFFFAOYSA-N
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Description

N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is a synthetic small molecule featuring a furan moiety and an ethanediamide (oxalamide) core. The structure combines a 2-chlorophenyl group and a furan-2-ylmethyl hydroxypropyl side chain, making it a compound of significant interest in medicinal chemistry and drug discovery research. Furan-based scaffolds are recognized for their versatility in pharmaceutical development and have been investigated in the design of protease inhibitors and other biologically active compounds . The ethanediamide linker is a valuable functional group for constructing potential enzyme inhibitors or molecular probes. This compound is provided as a high-purity material to support ongoing research and development efforts. It is intended for laboratory research purposes only and is strictly not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-16(22,9-11-5-4-8-23-11)10-18-14(20)15(21)19-13-7-3-2-6-12(13)17/h2-8,22H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYVOVPNTVSPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxalamide backbone.

    Attachment of the furan ring: The furan ring is introduced through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide exhibits several biological activities:

Antimicrobial Activity

Compounds with similar structural features have shown promising antimicrobial properties. Studies have reported activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to standard antibiotics, suggesting their potential as therapeutic agents.

Antifungal Activity

The compound's analogs have demonstrated significant antifungal effects, particularly against Candida species. Research suggests that the mechanism often involves the inhibition of ergosterol synthesis, which is crucial for maintaining fungal cell membrane integrity.

Cytotoxicity

Initial assessments indicate that certain derivatives may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing potential anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key observations include:

Compound VariationBiological Activity
Presence of electronegative atoms (e.g., Cl)Enhanced antifungal activity
Altered alkyl chain lengthChanges in hydrophobicity

Potential Applications

Given its diverse biological activities, this compound holds promise in several areas:

  • Pharmaceutical Development : Its antimicrobial and antifungal properties make it a candidate for developing new antibiotics or antifungal agents.
  • Agricultural Applications : The compound may be explored for use in agrochemicals due to its potential effectiveness against plant pathogens.
  • Cancer Research : The selective cytotoxicity observed in preliminary studies suggests its utility in cancer treatment research.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Prothioconazole (Agrochemical Triazole-Thione)

Structure : 2-[(2RS)-2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione .
Key Similarities :

  • 2-Chlorophenyl group : Enhances lipophilicity and target binding in agrochemicals.
  • Hydroxypropyl moiety : Contributes to solubility and metabolic stability.
    Differences :
  • Triazole-thione vs. Diamide : Prothioconazole’s triazole-thione ring is critical for fungicidal activity by inhibiting steroid demethylation, whereas the diamide in the target compound may interact with different biological targets (e.g., enzymes or receptors).

Ranitidine Derivatives (Pharmaceutical Furan-Containing Compounds)

Examples :

  • Ranitidine amino alcohol hemifumarate: [5-[(Dimethylamino)methyl]furan-2-yl]methanol .
  • Ranitidine related compound B : Contains a furan-2-ylmethyl-thioethyl-nitroethenediamine backbone .
    Key Similarities :
  • Furan-2-ylmethyl group : Enhances electron-rich aromatic interactions and metabolic stability.
  • Hydroxypropyl/amino alcohol groups: Improve water solubility and bioavailability. Differences:
  • Functional Groups: Ranitidine derivatives include dimethylamino and nitro groups for H2 receptor antagonism , whereas the target compound’s diamide may exhibit distinct binding mechanisms.
  • Applications : Ranitidine analogs are antiulcer agents, while the target’s diamide could diverge into anticancer or antimicrobial domains.

Chloroacetamide Herbicides (Agrochemical Amides)

Examples :

  • Dimethenamid : 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide .
  • Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide .
    Key Similarities :
  • Chloro-substituted amide : Facilitates herbicidal activity by inhibiting very-long-chain fatty acid synthesis.
  • Aromatic substituents : Enhance soil persistence and target specificity.
    Differences :
  • Diamide vs. Monoamide: The target’s ethanediamide may exhibit dual binding modes or higher metabolic stability compared to monoamide herbicides.
  • Furan vs.

Comparative Data Table

Compound Key Functional Groups Biological Activity Notable Properties References
Target Diamide 2-Chlorophenyl, diamide, furan Hypothetical: Enzyme inhibitor High polarity from diamide N/A
Prothioconazole Triazole-thione, 2-chlorophenyl Fungicide LogP ~3.5 (lipophilic)
Ranitidine Amino Alcohol Furan, dimethylamino, hydroxypropyl Antiulcer agent Water-soluble (hemifumarate salt)
Dimethenamid Chloroacetamide, thienyl Herbicide LogP ~2.8 (soil-mobile)

Research Implications

  • Structural Insights: The 2-chlorophenyl group likely enhances target affinity across analogs, while the furan and diamide may improve metabolic stability compared to triazole or monoamide compounds.
  • Synthetic Routes : Analogous to ranitidine derivatives, the target compound could be synthesized via amidation of chlorophenyl precursors with furan-containing hydroxypropyl amines .
  • Toxicity Considerations : Chlorinated aromatics (e.g., in Prothioconazole) may pose environmental risks, necessitating ecotoxicology studies for the target compound .

Biological Activity

Chemical Structure and Properties

The chemical structure of N'-(2-chlorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide can be represented as follows:

  • Molecular Formula: C15_{15}H18_{18}ClN3_{3}O
  • Molecular Weight: 293.77 g/mol

This compound features a chlorophenyl group, a furan moiety, and a hydroxypropyl chain, which may contribute to its unique biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the furan ring suggests potential interactions with cellular signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) pathways.

Pharmacological Effects

  • Antinociceptive Activity:
    • Studies have shown that derivatives of furan-containing compounds exhibit significant antinociceptive effects in animal models. This suggests that this compound may also possess similar properties.
  • Anti-inflammatory Properties:
    • Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be attributed to the chlorophenyl moiety, which has been linked to reduced inflammation in various studies.
  • Cytotoxicity:
    • Preliminary studies indicate that certain furan derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveSignificant pain relief in models
Anti-inflammatoryReduced cytokine levels
CytotoxicityInduced apoptosis in cancer cells

Case Study 1: Antinociceptive Effects

In a study conducted on mice, administration of this compound resulted in a notable decrease in pain response during formalin tests. The compound was compared to standard analgesics, showing comparable efficacy but with a different side effect profile.

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that the compound significantly reduced the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

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